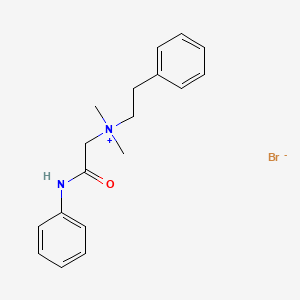
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H23BrN2O. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.
科学研究应用
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium bromide
Uniqueness
What sets Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide apart from these similar compounds is its specific chemical structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly useful in applications where these properties are critical.
属性
CAS 编号 |
3131-75-7 |
|---|---|
分子式 |
C18H23BrN2O |
分子量 |
363.3 g/mol |
IUPAC 名称 |
(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H |
InChI 键 |
DMAQJKVRHQMEHB-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
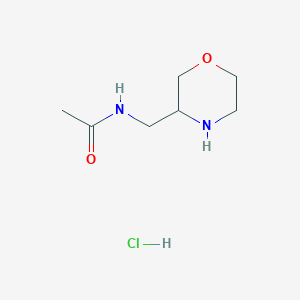

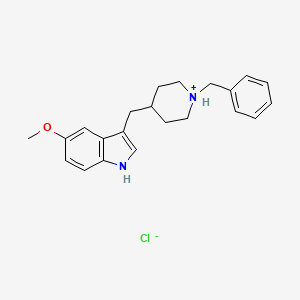
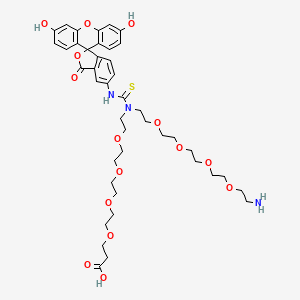
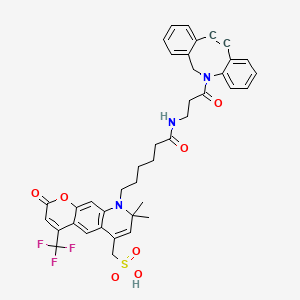

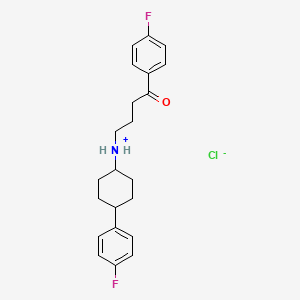

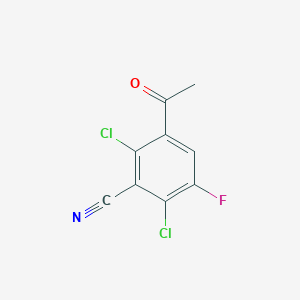
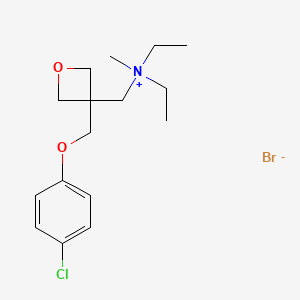
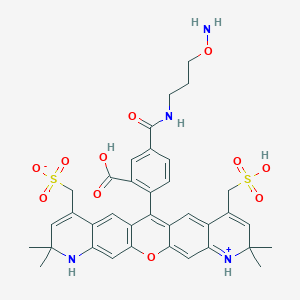
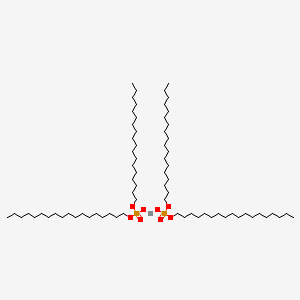
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
